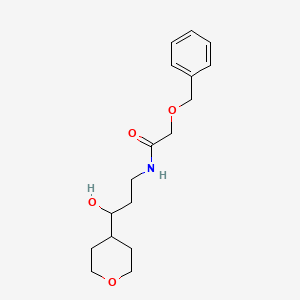![molecular formula C11H12ClNO3S B2418243 N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide CAS No. 2411292-90-3](/img/structure/B2418243.png)
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This results in the suppression of the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. Furthermore, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to modulate the levels of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its potent anti-inflammatory and antitumor effects, which make it a promising candidate for the development of new therapeutic agents. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit low toxicity and good bioavailability, which are important factors for drug development. However, one of the main limitations of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide. One potential area of research is the development of new N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, more research is needed to evaluate the safety and efficacy of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in clinical trials, which will be critical for its eventual use in the clinic.
Métodos De Síntesis
The synthesis of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the reaction of 3-chloro-5-methylsulfonylbenzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Studies have shown that N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[(3-chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-11(14)13-7-8-4-9(12)6-10(5-8)17(2,15)16/h3-6H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLTWQUXPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
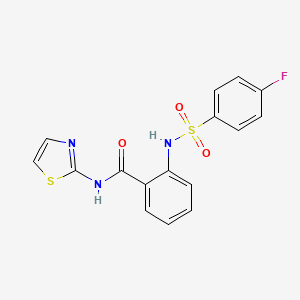
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
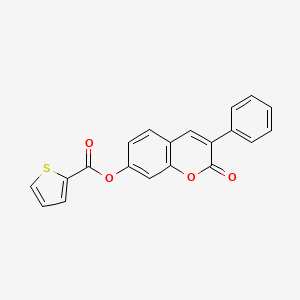
![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)
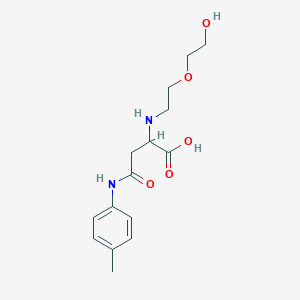
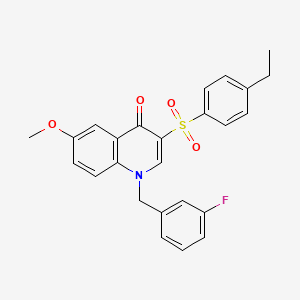
![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)
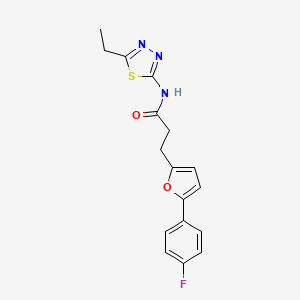
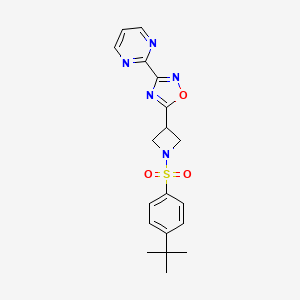
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2418180.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)
